![molecular formula C10H16N2 B111822 N-Benzylpropane-1,3-diamine CAS No. 13910-48-0](/img/structure/B111822.png)
N-Benzylpropane-1,3-diamine
Overview
Description
N-Benzylpropane-1,3-diamine is an organic compound with the molecular formula C10H16N2 . It is often used in laboratory settings .
Synthesis Analysis
The synthesis of 1,3-diamines, such as N-Benzylpropane-1,3-diamine, is a significant area of research in synthetic organic chemistry . They serve as building blocks in synthetic organic chemistry . Platinum complexes have been synthesized using N-Benzyl-1,3-Propanediamine derivatives as ligands .Molecular Structure Analysis
The molecular structure of N-Benzylpropane-1,3-diamine consists of a benzyl group attached to a 1,3-propanediamine . The molecular formula is C10H16N2, with an average mass of 164.247 Da and a monoisotopic mass of 164.131348 Da .Chemical Reactions Analysis
1,3-Diamine-derived catalysts, such as N-Benzylpropane-1,3-diamine, have been used in enantioselective Mannich reactions of ketones . The primary and tertiary amines of the 1,3-diamine derivative cooperatively act for the catalysis .Physical And Chemical Properties Analysis
N-Benzylpropane-1,3-diamine has a density of 1.0±0.1 g/cm3, a boiling point of 274.2±15.0 °C at 760 mmHg, a vapour pressure of 0.0±0.6 mmHg at 25°C, an enthalpy of vaporization of 51.3±3.0 kJ/mol, and a flash point of 138.5±24.0 °C .Scientific Research Applications
Algicidal Agent for Harmful Algae Control
N1-Benzylpropane-1,3-diamine has been used in the synthesis of a series of derivatives to develop a variety of algaecides for harmful algae control that cause water pollution . These derivatives have been analyzed for their structure-activity relationships toward a harmful and a harmless algal species . Among the derivatives, the best algicidal activities were achieved when certain groups were substituted at specific positions . These compounds decreased the chlorophyll content of treated groups by approximately 75–80% as compared to the control . They showed low ecotoxicity, indicating that they could be potential agents for selectively controlling harmful algal blooms .
Chemical Properties and Structure
N1-Benzylpropane-1,3-diamine, also known as (3-aminopropyl)(benzyl)amine, has the molecular formula C10H16N2 . It has an average mass of 164.247 Da and a monoisotopic mass of 164.131348 Da . Understanding the chemical properties and structure of this compound is crucial for its applications in various scientific research fields .
Mechanism of Action
Safety and Hazards
N-Benzylpropane-1,3-diamine can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Relevant Papers A paper titled “Synthesis of Platinum Complexes from N-Benzyl-1,3-Propanediamine Derivatives, Potential Antineoplastic Agents” discusses the synthesis of seven new platinum complexes having N-Benzyl-1,3-propanediamine derivatives as ligands .
properties
IUPAC Name |
N'-benzylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLHDXQRFPJPRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160907 | |
Record name | N-Benzylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylpropane-1,3-diamine | |
CAS RN |
13910-48-0 | |
Record name | N-Benzyl-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13910-48-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylpropane-1,3-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013910480 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzylpropane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10160907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of N-Benzylpropane-1,3-diamine?
A1: N-Benzylpropane-1,3-diamine, also known as N-Benzyl-1,3-propanediamine, has the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol. While the provided research papers do not contain detailed spectroscopic data, they primarily focus on its use as a ligand in platinum(II) and platinum(IV) complexes. [, ]
Q2: How does N-Benzylpropane-1,3-diamine interact with platinum to form complexes, and what are the potential applications of these complexes?
A2: N-Benzylpropane-1,3-diamine acts as a bidentate ligand, coordinating to the platinum center through its two nitrogen atoms. [] This forms a stable chelate ring structure. These platinum complexes, analogous to cisplatin, have shown potential as antineoplastic agents. [] Further research is needed to fully understand their mechanism of action and efficacy.
Q3: How does the substitution on the aromatic ring of N-Benzylpropane-1,3-diamine affect the kinetics of cyclopalladation reactions?
A3: Research indicates that the electronic nature of substituents on the aromatic ring of N-Benzylpropane-1,3-diamine can significantly influence the rate of cyclopalladation reactions with palladium(II) complexes. [] Electron-donating groups generally enhance the reaction rate, while electron-withdrawing groups tend to decrease it. This suggests that the electronic properties of the ligand play a crucial role in the formation and stability of the palladium-carbon bond during cyclopalladation.
Q4: What is the impact of N-Benzylpropane-1,3-diamine derivatives on the viscosity of cationic hydroxyethyl cellulose (CHEC) solutions?
A4: While the provided research focuses on cationic hydroxyethyl cellulose modified with a specific N-Benzylpropane-1,3-diamine derivative (2-chloro-4,6-di(N,N-dimethyl-N-benzyl-1,3-propanediamine)-1,3,5-triazine), it doesn't directly investigate the impact of the unmodified N-Benzylpropane-1,3-diamine on CHEC viscosity. [, ] Further research is needed to explore this potential interaction.
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